Cas no 180160-93-4 (6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine])
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] structure](https://ja.kuujia.com/scimg/cas/180160-93-4x500.png)
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] 化学的及び物理的性質
名前と識別子
-
- 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
- 5-chlorospiro[1H-2-benzofuran-3,4'-piperidine]
- 5-chlorospiro[1,3-dihydroisobenzofuran-3,4'-piperidine]
- 6-chloro-3H-spiro[2-benzofuran-1,4'-piperidine]
- AG-I-02986
- AK-54424
- ANW-52598
- CTK4D7532
- KB-248348
- SureCN4045773
- Spiro[isobenzofuran-1(3H),4'-piperidine], 6-chloro-
- 5-Chloro-1,3-dihydrospiro[isobenzofuran-3,4'-piperidine]
-
- インチ: InChI=1S/C12H14ClNO/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
- InChIKey: CFXXYKNXUHGGRH-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC2=C1COC32CCNCC3)Cl
計算された属性
- せいみつぶんしりょう: 223.07652
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 1.26
- PSA: 21.26
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A129007302-1g |
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] |
180160-93-4 | 95% | 1g |
$950.40 | 2022-04-02 | |
Chemenu | CM139554-1g |
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] |
180160-93-4 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM139554-1g |
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] |
180160-93-4 | 95% | 1g |
$1006 | 2021-08-05 | |
A2B Chem LLC | AA95354-1g |
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] |
180160-93-4 | 98% | 1g |
$972.00 | 2024-04-20 |
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]に関する追加情報
Introduction to 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] (CAS No. 180160-93-4)
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], identified by the chemical identifier CAS No. 180160-93-4, is a significant compound in the realm of medicinal chemistry and pharmacological research. This spirocyclic structure, characterized by the interconnection of an isobenzofuran ring and a piperidine moiety, has garnered considerable attention due to its unique structural features and potential biological activities. The presence of a chlorine substituent at the sixth position enhances its reactivity, making it a valuable scaffold for further derivatization and exploration.
The compound belongs to a class of spirocyclic heterocycles, which are known for their diverse pharmacological properties and structural stability. Spirocyclic compounds often exhibit enhanced binding affinity and metabolic stability, attributes that make them attractive candidates for drug development. The specific arrangement of the isobenzofuran and piperidine rings in 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] contributes to its distinct chemical and biological profile.
In recent years, there has been a surge in research focused on spirocyclic compounds due to their potential applications in treating various diseases. Studies have demonstrated that these molecules can interact with biological targets in unique ways, leading to the development of novel therapeutic agents. The chlorine substituent in 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] plays a crucial role in modulating its interactions with biological systems, influencing both its reactivity and selectivity.
One of the most compelling aspects of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is its versatility as a building block for drug discovery. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications at the chlorine-substituted position have led to compounds with improved solubility, bioavailability, and target specificity. These advancements underscore the importance of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in the ongoing quest for novel therapeutics.
The synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The spirocyclic core is typically constructed through cyclization reactions, followed by functional group modifications to introduce the chlorine substituent. These synthetic pathways are not only elegant but also scalable, making it feasible to produce sufficient quantities for preclinical and clinical studies.
Recent studies have explored the pharmacological potential of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in various disease models. Preliminary findings suggest that it may exhibit anti-inflammatory, analgesic, and even anticancer properties. These effects are attributed to its ability to modulate key signaling pathways involved in disease progression. The chlorine substituent appears to enhance these effects by increasing binding affinity to specific receptors or enzymes.
The compound's structural motif also makes it an attractive candidate for developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and inhibiting their activity can lead to significant therapeutic benefits. The spirocyclic structure of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] provides a unique scaffold that can be fine-tuned to interact effectively with kinase targets.
In addition to its potential as an active pharmaceutical ingredient (API), 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] serves as a valuable intermediate in the synthesis of more complex molecules. Its versatility allows chemists to explore diverse chemical space, leading to the discovery of novel compounds with tailored properties. This underscores its importance not only as a therapeutic agent but also as a tool for drug discovery.
The future of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] lies in continued research and development. As our understanding of biological systems grows, so does the potential for this compound to contribute to new treatments. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery process, bringing us closer to realizing its full therapeutic potential.
In conclusion,6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] (CAS No. 180160-93-4) is a compound of great interest in medicinal chemistry and pharmacology. Its unique structural features and potential biological activities make it a promising candidate for drug development. With ongoing research aimed at elucidating its mechanisms of action and optimizing its pharmacological properties, this compound holds significant promise for addressing unmet medical needs.
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